molecular formula C18H33N7O2 B5202547 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide

Cat. No.: B5202547
M. Wt: 379.5 g/mol
InChI Key: KGDPLNBNSSYNIA-UHFFFAOYSA-N
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Description

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, a piperidine moiety, and a morpholine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Piperidine Moiety: This involves the alkylation of the tetrazole intermediate with 4-methylpiperidine.

    Attachment of the Morpholine Group: This step involves the reaction of the intermediate with 2-chloroethylmorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the tetrazole formation and continuous flow reactors for the subsequent steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, enabling the compound to interact with enzymes and receptors. The piperidine and morpholine groups can enhance its binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid

Uniqueness

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring provides stability and bioactivity, while the piperidine and morpholine groups enhance its solubility and binding characteristics.

This compound’s versatility makes it a valuable asset in various fields of research and industry, offering potential for the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N7O2/c1-16-4-8-24(9-5-16)15-17-20-21-22-25(17)7-2-3-18(26)19-6-10-23-11-13-27-14-12-23/h16H,2-15H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDPLNBNSSYNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NN=NN2CCCC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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